trisodium phenylsilanetriolate
Description
Trisodium phenylsilanetriolate (hypothetical structure: Na₃C₆H₅Si(O)₃) is a silicon-containing compound that likely combines a phenyl group with a silanetriol backbone. Such compounds are typically used in materials science for surface modification, catalysis, or polymer stabilization.
Properties
IUPAC Name |
trisodium;trioxido(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O3Si.3Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h1-5H;;;/q-3;3*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWWNLSYHGVGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Trisodium phenylsilanetriolate, as a silanolate salt, is expected to undergo hydrolysis in aqueous or acidic media, regenerating phenylsilanetriol (PhSi(OH)). Under acidic conditions, condensation reactions may occur to form siloxane networks:
This reactivity is analogous to sodium silicate systems, where silanolates condense into polymeric siloxanes .
Nucleophilic Substitution
The strong nucleophilicity of the silanolate oxygen enables reactions with electrophilic substrates. For example:
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Alkylation :
This mirrors phenylsilane’s reactivity in hydrosilylation, where silicon bonds to carbon via nucleophilic pathways .
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Cross-Coupling :
this compound may act as a silicon nucleophile in transition-metal-catalyzed reactions, such as forming aryl-silicon bonds in Suzuki-type couplings .
Acid-Base Reactions
As a trianionic base, it can deprotonate acidic substrates (e.g., alcohols, amines):
This property is exploited in catalysis, similar to phosphazene bases .
Coordination Chemistry
The silanolate oxygen atoms can act as ligands for metal ions, forming complexes. For example:
Such coordination is observed in sol-gel processes involving metal alkoxides .
Thermal Decomposition
At elevated temperatures, this compound may decompose via:
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Radical pathways : Cleavage of Si–C bonds, releasing phenyl radicals (observed in phenylsilane pyrolysis) .
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Siloxane formation : Self-condensation to cyclic or linear siloxanes .
Redox Reactions
In the presence of reducing agents (e.g., hydrides), the Si–O bond may be reduced:
This mirrors phenylsilane’s role in reducing phosphine oxides .
Table 1: Comparative Reactivity of this compound and Analogues
| Reaction Type | This compound | Phenylsilane (PhSiH) | Sodium Silicate (NaSiO) |
|---|---|---|---|
| Hydrolysis/Condensation | High (acid-catalyzed) | Low | High |
| Nucleophilicity | Strong (O centers) | Moderate (Si–H) | Moderate (O) |
| Redox Stability | Stable | Pyrophoric | Stable |
Key Challenges and Research Gaps
-
Limited Direct Data : No explicit studies on this compound were found in the provided sources. Inferences rely on phenylsilane and silanolate chemistry.
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Stability : The compound’s hygroscopicity and sensitivity to CO/moisture may limit practical applications.
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Industrial Relevance : Potential uses in sol-gel materials or catalysis remain underexplored .
Comparison with Similar Compounds
Comparison with Similar Compounds: Challenges and Limitations
Table 1: Key Compounds from Evidence vs. Hypothetical Trisodium Phenylsilanetriolate
Key Differences:
- Structural basis : Silicon (Si) in phenylsilanetriolate vs. phosphorus (P) in trisodium phosphate or citrate’s organic backbone .
- Functional groups : Silanetriol (Si-O⁻) vs. phosphate (PO₄³⁻) or citrate (carboxylate) .
- Applications : Silicon derivatives are niche in materials science, whereas phosphates/citrates dominate industrial and food applications .
Recommendations for Future Work
To address this gap, consult:
Specialized databases : SciFinder, Reaxys, or patents for silicon-based trisodium salts.
Silane chemistry literature: Journals like Organometallics or Applied Organometallic Chemistry.
Regulatory documents : EFSA or EPA evaluations for silanetriolates.
Q & A
Q. How can researchers mitigate bias when designing comparative studies between this compound and analogous silanetriolate derivatives?
- Methodology: Implement blinding protocols for sample handling and data collection. Use randomized block designs to account for batch variability. Pre-register study protocols on platforms like Open Science Framework to ensure transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
